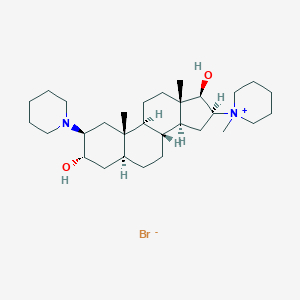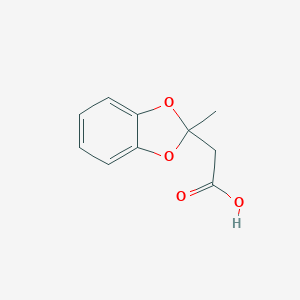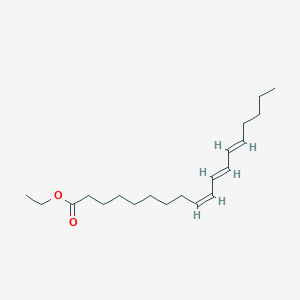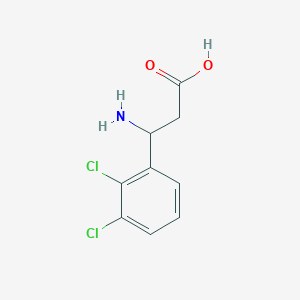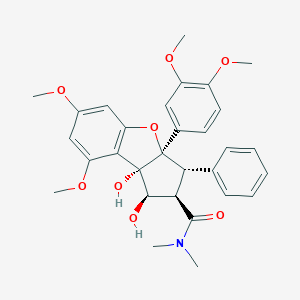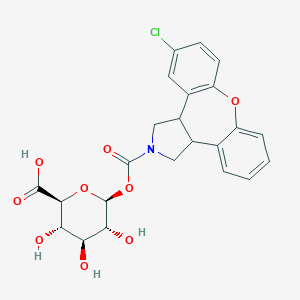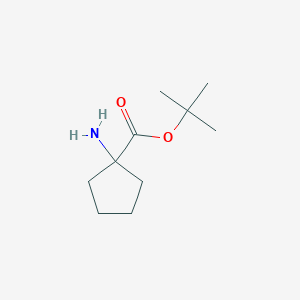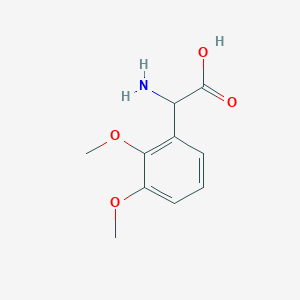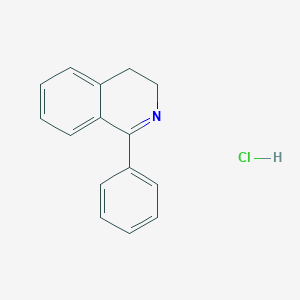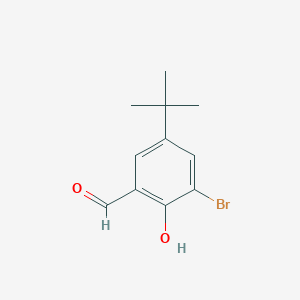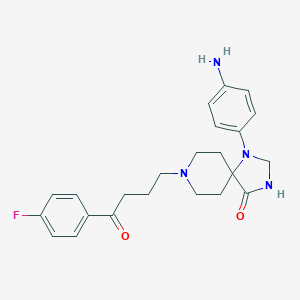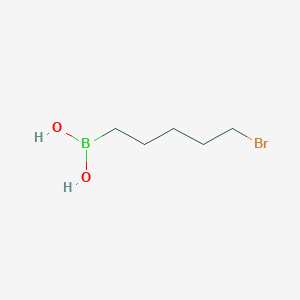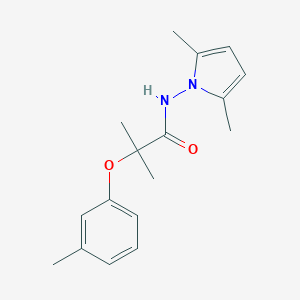
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide, also known as DMPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP belongs to the class of pyrrole derivatives and has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and by modulating the activity of various enzymes involved in the inflammatory process, such as cyclooxygenase-2 and phospholipase A2. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been shown to interact with ion channels, such as voltage-gated sodium channels and transient receptor potential channels, which are involved in the regulation of pain and neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6, interleukin-8, and monocyte chemoattractant protein-1, in vitro and in vivo. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been found to reduce the expression of cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory process. Furthermore, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been shown to reduce pain and fever in animal models, indicating its potential use as an analgesic and antipyretic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high yield and purity. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide also exhibits a wide range of pharmacological properties, making it a versatile compound for studying various biological processes. However, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has some limitations for lab experiments. It is relatively unstable and can degrade over time, particularly in the presence of moisture and light. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide also has low solubility in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide. One area of interest is the development of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide, particularly its interaction with ion channels and enzymes involved in the inflammatory process. Furthermore, the potential use of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide in the treatment of various inflammatory and pain-related conditions, as well as its anticancer activity, warrants further investigation.
Métodos De Síntesis
The synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide involves the reaction between 2,5-dimethyl-1H-pyrrole and 2-methyl-2-(3-methylphenoxy)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The product is obtained in high yield and purity after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been shown to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Furthermore, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been found to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
124237-27-0 |
|---|---|
Nombre del producto |
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
Fórmula molecular |
C17H22N2O2 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C17H22N2O2/c1-12-7-6-8-15(11-12)21-17(4,5)16(20)18-19-13(2)9-10-14(19)3/h6-11H,1-5H3,(H,18,20) |
Clave InChI |
SJLKMYZKQSIFFN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C |
SMILES canónico |
CC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C |
Otros números CAS |
124237-27-0 |
Sinónimos |
N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




